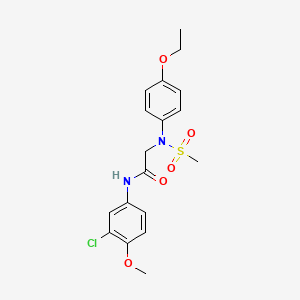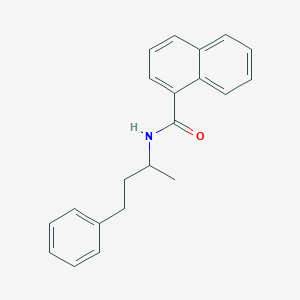
4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazoline family and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and infectious agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viral and bacterial pathogens. It has also been shown to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride in lab experiments include its potent anti-tumor and anti-viral properties, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of 4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride. These include further studies to fully understand its mechanism of action, as well as its potential use in the treatment of various infectious diseases. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound in pre-clinical and clinical trials.
Méthodes De Synthèse
The synthesis of 4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride is a complex process that involves multiple steps. The most common method for synthesizing this compound is through a reaction between 4-nitroaniline and 4-ethylpiperazine in the presence of a catalyst. The resulting product is then further reacted with 2-chloro-6-nitrobenzaldehyde to produce 4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride.
Applications De Recherche Scientifique
4-(4-ethyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been extensively studied for its potential applications in various fields of science. This compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of malaria and other infectious diseases.
Propriétés
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2.ClH/c1-2-23-11-13-24(14-12-23)20-17-5-3-4-6-18(17)21-19(22-20)15-7-9-16(10-8-15)25(26)27;/h3-10H,2,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEFNZVLIBSTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5106947.png)
![2-[(2-fluorophenoxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5106960.png)
![1-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5106965.png)

![methyl 2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5106977.png)
![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)
![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)

![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)